Tetrasodium 5,5'-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate)
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Overview
Description
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH conditions. The reaction is typically carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the formation of diazonium salts. These salts then react with naphthalene derivatives to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pH control. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their electronic structure and color properties. The pathways involved in its action include electron transfer and resonance stabilization within the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 5,5’-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(3-methylsalicylate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-morpholino-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its chromophoric integrity makes it valuable in multiple applications.
Properties
CAS No. |
93982-66-2 |
---|---|
Molecular Formula |
C46H30N8Na4O14S4 |
Molecular Weight |
1139.0 g/mol |
IUPAC Name |
tetrasodium;5-[[oxido-[4-[2-[4-[oxido-(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)iminoazaniumyl]-2-sulfonatophenyl]ethyl]-3-sulfonatophenyl]azaniumylidene]amino]-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H34N8O14S4.4Na/c55-53(51-43-23-21-41(49-47-31-7-3-1-4-8-31)39-27-35(69(57,58)59)17-19-37(39)43)33-15-13-29(45(25-33)71(63,64)65)11-12-30-14-16-34(26-46(30)72(66,67)68)54(56)52-44-24-22-42(50-48-32-9-5-2-6-10-32)40-28-36(70(60,61)62)18-20-38(40)44;;;;/h1-10,13-28H,11-12H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI Key |
PCKDGCQWSYMQJI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=[N+](C4=CC(=C(C=C4)CCC5=C(C=C(C=C5)[N+](=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=CC=C8)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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